molecular formula C10H15N3O B1591547 (2-Morpholinopyridin-3-yl)methanamine CAS No. 870063-29-9

(2-Morpholinopyridin-3-yl)methanamine

Cat. No. B1591547
Key on ui cas rn: 870063-29-9
M. Wt: 193.25 g/mol
InChI Key: WPWYMVOGKUNWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07704997B1

Procedure details

To a solution of the product from Example 115A (0.62 g) in methanol (10 ml) was added Pd/C (0.06 g) under N2 atmosphere. The reaction mixture was stirred at room temperature under H2 atmosphere. After 6 h, the reaction mixture was filtered through celite and concentrated to yield 0.42 g (78%) of product. MS (ESI+) m/z 194 (M+H)+;
Name
product
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:6]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1)=[N+]=[N-]>CO.[Pd]>[N:11]1([C:6]2[C:5]([CH2:4][NH2:1])=[CH:10][CH:9]=[CH:8][N:7]=2)[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1

Inputs

Step One
Name
product
Quantity
0.62 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC=CC1)N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.06 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(CCOCC1)C1=NC=CC=C1CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.